molecular formula C30H50O2 B154736 Allobetulin CAS No. 1617-72-7

Allobetulin

Cat. No. B154736
CAS RN: 1617-72-7
M. Wt: 442.7 g/mol
InChI Key: BZNIIOGSANMIET-HWNNWUPFSA-N
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Description

Allobetulin is a type of triterpene, a class of compounds that are widely distributed in nature . It is derived from squalene and is part of the oleanane group . Allobetulin and its derivatives are obtained from the readily available lupane betulin .


Synthesis Analysis

Allobetulin is synthesized from betulin via a process known as the Wagner–Meerwein rearrangement . This involves the formation of a carbocation and 1,2-migration of hydrogen atoms or alkyl groups . The rearrangement can occur under acidic conditions or with heating in the presence of thiourea .


Molecular Structure Analysis

Allobetulin is an oleanane-type pentacyclic triterpenoid . Its structure includes a five-membered E ring, which can be transformed into a six-membered E’ system . The structure of allobetulin has been confirmed by spectroscopic methods, including 1H, 13C NMR, and IR .


Chemical Reactions Analysis

The chemistry of allobetulin involves various reactions, including further derivatization, fusion with heterocyclic rings, and further rearrangements . These rearrangements can include ring opening, ring contraction, and ring expansion reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Allobetulin and its derivatives have been extensively studied for their synthesis and biological activities. Researchers have explored their formation from betulin derivatives, derivatization, and rearrangements involving ring opening, contraction, and expansion. This work is significant as it lays the groundwork for understanding the chemical properties of allobetulin and its potential applications in various fields (Dehaen, Mashentseva, & Seitembetov, 2011).

Antitumor and Antiproliferative Effects

  • Allobetulin has shown potential in the treatment of cancer. Certain allobetulin-nucleoside conjugates exhibit promising antiproliferative activity against various cancer cell lines. This includes enhanced antitumor activity compared to some traditional chemotherapy drugs, indicating its potential as a novel antitumor agent (Wang et al., 2022).
  • Another study highlighted the synthesis of allobetulin derivatives targeting the asialoglycoprotein receptor of hepatocytes. These derivatives showed high affinity for the receptor and non-toxic effects against hepatocellular carcinoma cell lines, suggesting potential applications in liver cancer therapy (Seleznev et al., 2019).

Cytotoxicity and Selectivity

  • Research has also focused on the cytotoxicity of allobetulin derivatives. Modifications to its structure, such as opening of ring A or introduction of an amino group, have been found to affect its cytotoxicity, potentially enhancing its selectivity for cancer cells over non-malignant cells (Heller, Obernauer, & Csuk, 2015).
  • Furthermore, 1,2,3-triazolium salt derivatives of allobetulin have displayed enhanced cytotoxicity compared to allobetulin and some commercial anticancer drugs. These compounds have shown potent anticancer activity and induced apoptosis in cancer cells through the mitochondrial pathway (Wang, Li, & Dehaen, 2020).

Other Biological Activities

  • Allobetulin has been synthesized through various methods, including the Wagner–Meerwein rearrangement, which is crucial for its potential applications in medicinal chemistry (Grymel & Adamek, 2022).
  • The synthesis and cytotoxicity of various allobetulin derivatives have been explored, with some showing significant antineoplastic activity, highlighting the scope of allobetulin in cancer research (Kazakova et al., 2014).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling allobetulin . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24-,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNIIOGSANMIET-HWNNWUPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]34CCC([C@@H]([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allobetulin

CAS RN

1617-72-7
Record name Allobetulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allobetulinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
685
Citations
W Dehaen, AA Mashentseva, TS Seitembetov - Molecules, 2011 - mdpi.com
… of allobetulin analogs, … allobetulin compounds including ring opening, ring contraction and ring expansion reactions. In the last part, the most important biological activities of allobetulin …
Number of citations: 117 www.mdpi.com
TS Li, JX Wang, XJ Zheng - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
Allobetulin (3a) and allobetulin acetate (3b) were efficiently prepared in excellent yield from betulin (2a) and betulin 3-acetate (2b) catalysed by a number of solid acids in refluxing …
Number of citations: 102 pubs.rsc.org
M Grymel, J Adamek - Molbank, 2022 - mdpi.com
… The chemical structure of allobetulin 2 was elucidated and verified several years later [3,4]. There are many procedures in the literature for the intramolecular Wagner–Meerwein-type …
Number of citations: 2 www.mdpi.com
B Green, MD Bentley, BY Chung… - Journal of Chemical …, 2007 - ACS Publications
… converted to allobetulin by heating with p-toluenesulfonic acid for sixty minutes. Allobetulin is a … Betulin and allobetulin display 1 H NMR spectra that include axial–equatorial coupling …
Number of citations: 58 pubs.acs.org
OB Kazakova, DV Kazakov, EY Yamansarov… - Tetrahedron …, 2011 - Elsevier
… example of the successful ozonolysis of allobetulin (1), which … 6, 9 in CH 2 Cl 2 at −40 C led to allobetulin-based stable 1,2,4-… known configuration of the allobetulin skeleton based on X-…
Number of citations: 54 www.sciencedirect.com
OB Flekhter, NI Medvedeva, LT Karachurina… - Pharmaceutical …, 2005 - Springer
A series of new triterpene hemisuccinates, hemiphthalates and nicotinates have been obtained with 52 – 95% yields via reactions of monoacetates of betulin, betulinic acid, and …
Number of citations: 51 link.springer.com
R Wang, Y Li, W Dehaen - European Journal of Medicinal Chemistry, 2020 - Elsevier
… [[43], [44], [45]], and then a series of 1,2,3-triazolium salt derivatives of allobetulin was afforded by alkylation [46]. As there are few reports on the cytotoxicity of allobetulin, we selected …
Number of citations: 14 www.sciencedirect.com
L Heller, A Obernauer, R Csuk - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
… of allobetulin derivatives was synthesized from allobetulin or … In summary, opening of ring A of allobetulin in general lowers … C-3 in the allobetulin skeleton enhances cytotoxicity and …
Number of citations: 26 www.sciencedirect.com
L Borkova, R Adamek, P Kalina, P Drašar… - …, 2017 - Wiley Online Library
A total of 41 new triterpenoids were prepared from allobetulone, methyl betulonate, methyl oleanonate, and oleanonic acid to study their influence on cancer cells. Each 3‐oxotriterpene …
L Borkova, L Jasikova, J Rehulka, K Frisonsova… - European Journal of …, 2015 - Elsevier
In this article, we describe the preparation and cytotoxic properties of a small focused library of lupane and 18α-oleanane triterpenoids that contain a combination of two structural motifs …
Number of citations: 33 www.sciencedirect.com

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